N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS2/c11-6(5-2-1-3-12-5)9-7-10-8-4-13-7/h1-4H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIHSJKZGHOLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315048 | |
| Record name | N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73084-05-6 | |
| Record name | N-1,3,4-Thiadiazol-2-yl-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73084-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 291616 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073084056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC291616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Thiophene Derivatives in Medicinal Chemistry
Thiophene Nucleus as a Versatile Pharmacophore in Heterocyclic Chemistry
The thiophene nucleus is a highly versatile building block for medicinal chemists. eprajournals.com Its discovery was famously linked to being a contaminant in benzene (B151609), with which it shares some structural similarities. derpharmachemica.com The sulfur atom in the ring distinguishes it from benzene, enhancing its ability to participate in drug-receptor interactions through hydrogen bonding. nih.gov
One of the key roles of thiophene in drug design is as a bioisosteric replacement for the phenyl ring. nih.gov This substitution can alter a molecule's physicochemical properties, improving its metabolic profile, solubility, and interaction with biological targets. The thiophene ring itself also provides synthetically accessible sites for modification, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov
Diverse Applications of Thiophene Derivatives in Pharmaceutical Research
The utility of thiophene in drug discovery is evidenced by the large number of approved drugs that incorporate this nucleus. nih.govresearcher.life Analysis has shown that at least 26 drugs approved by the U.S. FDA contain a thiophene ring. nih.govrsc.org These drugs span a wide range of therapeutic classes, highlighting the broad applicability of this scaffold. researchgate.netnih.gov
| Therapeutic Application | Examples of Thiophene-Containing Drugs | References |
|---|---|---|
| Anti-inflammatory | Suprofen, Tiaprofenic Acid | nih.govresearchgate.net |
| Antimicrobial / Antifungal | Cefoxitin, Sertaconazole | nih.govresearchgate.net |
| Anticancer | Raltitrexed, Olanzapine (also antipsychotic) | nih.gov |
| Anticonvulsant | Tiagabine, Etizolam | nih.gov |
| Antihypertensive | Tiamenidine, Tienilic Acid | nih.gov |
| Antiplatelet | Ticlopidine, Clopidogrel | nih.gov |
| Asthma Treatment | Zileuton | nih.gov |
The extensive spectrum of pharmacological activities associated with thiophene derivatives—including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant effects—ensures that this heterocycle will remain at the forefront of medicinal chemistry research. rsc.orgeprajournals.comnih.govbohrium.com
Structural Insights into Thiophene's Role in Modulating Biological Targets
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, valued for its versatile structural and pharmacophoric properties. nih.gov Its significance in modulating biological targets stems from several key characteristics. Thiophene is considered a bioisostere of the benzene ring, meaning it has similar steric and electronic properties, which allows it to mimic the phenyl group in interactions with biological systems while offering distinct physicochemical characteristics. nih.gov This bioisosteric relationship enables chemists to fine-tune a molecule's properties, such as solubility and metabolism. nih.gov
The electron-rich nature of the thiophene ring and its planarity are crucial for its interaction with diverse biological targets, potentially enhancing binding affinity with receptors and enzymes. nih.gov The incorporation of a thiophene moiety into a drug candidate can significantly alter its pharmacokinetic profile. The sulfur heteroatom can participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. encyclopedia.pub The versatility of thiophene chemistry allows for straightforward modifications, providing accessible sites for substitution to explore structure-activity relationships (SAR). nih.gov
The widespread therapeutic applications of thiophene-based compounds underscore their importance. encyclopedia.pubresearchgate.net Derivatives have been developed across numerous disease areas, including as antimicrobial, anticancer, anti-inflammatory, and antioxidant agents. nih.govencyclopedia.pub The role of thiophene is often to serve as a central scaffold that correctly orients other functional groups for optimal interaction with a biological target. The prevalence of this moiety in a number of FDA-approved drugs highlights its proven value in the development of effective therapeutic agents. nih.gov
Table 1: Examples of Biological Activities Associated with Thiophene Derivatives
Significance of the Carboxamide Linkage in N-(1,3,4-Thiadiazol-2-yl)thiophene-2-carboxamide
Role of the Amide Functional Group in Molecular Recognition and Hydrogen Bonding
The amide functional group is a superb mediator of molecular recognition, primarily because of its capacity for hydrogen bonding. jocpr.com It features a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). indigoinstruments.com This dual nature allows the amide group to form strong, directional hydrogen bonds with complementary functional groups found in biological macromolecules like proteins and nucleic acids. nih.gov These interactions are fundamental for the specific binding of a ligand to its target receptor or enzyme active site.
The resonance stabilization of the amide bond forces the atoms involved (O, C, N, H) into a planar configuration. indigoinstruments.com This conformational rigidity reduces the rotational freedom around the C-N bond, which can be advantageous in drug design. By locking the connected moieties (in this case, the thiophene and thiadiazole rings) into a more defined spatial orientation, the molecule can present a precise conformation for optimal binding to its biological target, potentially increasing potency and selectivity. This principle is famously observed in the peptide bonds that form the backbone of proteins, where the planarity of the amide linkage is essential for the formation of stable secondary structures like α-helices and β-sheets. indigoinstruments.comspectroscopyonline.com
Importance of Carboxamide in Designing Bioactive Molecules
The carboxamide group is one of the most prevalent functional groups in medicinal chemistry and is found in a vast number of approved pharmaceutical agents. chemistrytalk.org Its importance in the design of bioactive molecules stems from its combination of chemical stability, synthetic accessibility, and crucial role in molecular interactions. nih.govjocpr.com
Key contributions of the carboxamide linkage in drug design include:
Improving Pharmacokinetic Properties: The polarity of the amide group can influence a molecule's solubility and ability to cross biological membranes, which are key aspects of its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Enhancing Target Affinity: As discussed, the hydrogen bonding capability of the amide group is critical for anchoring a drug molecule to its target, thereby enhancing binding affinity and biological efficacy. nih.gov
Serving as a Versatile Scaffold: The amide bond provides a robust and synthetically versatile means of connecting different pharmacophores. jocpr.comcombichemistry.com This allows medicinal chemists to systematically combine various molecular fragments to create large libraries of compounds for screening and to optimize lead compounds.
Metabolic Stability: The amide bond is generally more resistant to hydrolysis than an ester bond, contributing to greater metabolic stability and a longer duration of action for many drugs. indigoinstruments.com
The incorporation of a carboxamide linker is a well-established strategy for enhancing the biological activity of heterocyclic compounds, making it a logical choice in the design of molecules like this compound. nih.gov
Current Research Landscape and Scholarly Interest in this compound Analogues
The academic interest in this compound is part of a broader investigation into hybrid molecules containing the 1,3,4-thiadiazole (B1197879) core. researchgate.net Research has focused extensively on synthesizing and evaluating analogues of this structure to explore their therapeutic potential, primarily in the field of oncology. mdpi.com The 1,3,4-thiadiazole ring is considered a "pharmacologically versatile scaffold," and its combination with other heterocycles is a common strategy in modern drug discovery. researchgate.net
Studies on close analogues often involve systematic structural modifications to establish structure-activity relationships. For instance, research on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, where the thiophene ring is replaced by a furan (B31954) ring, has identified compounds with potent antiproliferative activity against various cancer cell lines. nih.gov In that research, the vascular endothelial growth factor receptor-2 (VEGFR-2) was identified as a potential molecular target. nih.gov
Other research has focused on derivatives of 5-(thiophen-2-yl)-1,3,4-thiadiazole, maintaining the core heterocyclic linkage but modifying other parts of the molecule. These studies have reported promising cytotoxic activities against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines, with molecular docking studies suggesting dihydrofolate reductase (DHFR) as a possible target. nih.govresearchgate.net The consistent finding across these studies is that the combination of a five-membered heterocycle (like thiophene or furan) with the 1,3,4-thiadiazole ring system can produce compounds with significant biological activity. nih.govnih.gov The carboxamide linker plays a crucial role in these analogues by properly orienting the two heterocyclic systems for interaction with biological targets.
Table 2: Research Findings on Selected Analogues
Table of Mentioned Compounds
Conventional Synthetic Routes to this compound and its Precursors
Conventional synthetic methodologies for this compound and its analogs are well-established, typically involving the sequential construction of the thiadiazole and thiophene-carboxamide components, followed by their condensation.
Cyclization Reactions for 1,3,4-Thiadiazole Ring Formation (e.g., from thiosemicarbazides)
The formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring is a cornerstone of the synthesis. A widely employed and efficient method for this transformation is the cyclization of thiosemicarbazides. sbq.org.br This reaction can be initiated by reacting a thiosemicarbazide (B42300) with a carboxylic acid or its derivative in the presence of a dehydrating agent. nih.gov
The mechanism typically begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. sbq.org.br Subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the carbonyl group, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br A variety of dehydrating agents can be employed, with phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), and concentrated sulfuric acid being common choices. nih.govmdpi.com For instance, 5-aryl-1,3,4-thiadiazole-2-amine derivatives have been successfully prepared through the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride. mdpi.com
A general scheme for this reaction is as follows: R-COOH + H2N-NH-C(=S)-NH2 → 2-amino-5-R-1,3,4-thiadiazole
This method is versatile and allows for the introduction of various substituents onto the thiadiazole ring by selecting the appropriate starting carboxylic acid.
Formation of the Thiophene-2-carboxamide Moiety
The thiophene-2-carboxamide portion of the target molecule is another crucial building block. The synthesis of this moiety can be achieved through several established organic reactions. A common approach involves the amidation of thiophene-2-carboxylic acid or its more reactive derivatives, such as thiophene-2-carbonyl chloride.
For example, N-(2-nitrophenyl)thiophene-2-carboxamide has been synthesized by refluxing equimolar amounts of 2-thiophenecarbonyl chloride and 2-nitroaniline (B44862) in acetonitrile. iucr.org This highlights a straightforward method for forming the amide bond. The general reaction can be represented as:
Thiophene-2-COCl + R-NH2 → Thiophene-2-CONH-R + HCl
The versatility of this reaction allows for the synthesis of a wide array of thiophene-2-carboxamide derivatives by varying the amine component.
Amidation and Condensation Reactions to Form the Final Scaffold
The final step in the conventional synthesis involves the coupling of the pre-formed 2-amino-1,3,4-thiadiazole and the thiophene-2-carboxylic acid moieties. This is typically an amidation or condensation reaction. One common strategy is to activate the thiophene-2-carboxylic acid, for instance, by converting it to the corresponding acid chloride, and then reacting it with the 2-amino-1,3,4-thiadiazole.
Alternatively, direct coupling can be achieved using various coupling agents. The nucleophilic 2-amino group of the thiadiazole ring attacks the electrophilic carbonyl carbon of the activated thiophene-2-carboxylic acid, forming the desired amide linkage and yielding this compound.
Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-Assisted Synthesis for Enhanced Yields and Reaction Rates
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of synthesizing this compound and its analogs, microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netijmtlm.org
For instance, the synthesis of various 1,3,4-thiadiazole derivatives has been successfully achieved using microwave activation. nih.gov The rapid and uniform heating provided by microwaves can enhance the rates of both the initial cyclization to form the thiadiazole ring and the final amidation step. This technique often allows for solvent-free reactions or the use of more environmentally benign solvents. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiadiazole Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days | Minutes |
| Yield | Moderate to good | Often higher |
| Energy Consumption | High | Low |
| Solvent Use | Often requires high-boiling solvents | Can be solvent-free or use green solvents |
One-Pot Reaction Methodologies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. encyclopedia.pub For the synthesis of this compound, one-pot methodologies have been developed.
Precursors and Starting Materials in Chemical Transformations
The construction of the this compound scaffold relies on the strategic use of specific precursor molecules that provide the necessary structural components for the target compound. The selection of these starting materials is crucial for achieving desired yields and purity.
A common and effective method for synthesizing 1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide with a carboxylic acid. For instance, 5-substituted-1,3,4-thiadiazol-2-amines can be prepared by reacting a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comjocpr.com This approach is versatile, allowing for the introduction of various substituents onto the thiadiazole ring by simply changing the starting carboxylic acid.
Another established route is the acylation of thiosemicarbazide followed by dehydration using reagents such as sulfuric acid or polyphosphoric acid to yield 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov A more recent and efficient method utilizes methanesulfonic acid as the dehydrating agent, which often results in high yields and good purity of the desired thiadiazole product. nih.gov
Furthermore, a one-pot synthesis method has been developed for 1,3,4-thiadiazol-2-amine derivatives from the reaction of thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE), avoiding the use of more toxic reagents like POCl₃ or SOCl₂. mdpi.com
Table 1: Examples of 1,3,4-Thiadiazole-2-amine Derivatives and their Synthetic Methods
| Derivative | Starting Materials | Reagents and Conditions | Reference |
| 5-Aryl-1,3,4-thiadiazole-2-amine | Aromatic carboxylic acid, Thiosemicarbazide | POCl₃, 80-90°C | mdpi.com |
| 2-Amino-5-substituted-1,3,4-thiadiazole | Thiosemicarbazide, Carboxylic acid | H₂SO₄ or Polyphosphoric acid | nih.gov |
| 2-Amino-1,3,4-thiadiazole | Thiosemicarbazide, Carboxylic acid | Polyphosphate ester (PPE), Chloroform | mdpi.com |
Thiophene-2-carboxylic acid and its derivatives are essential precursors for introducing the thiophene moiety into the final compound. In the synthesis of this compound, thiophene-2-carboxylic acid can be reacted with thiosemicarbazide to form a key intermediate, which is then cyclized to produce the 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine. This intermediate serves as a building block for further modifications.
In some synthetic pathways, thiophene-2-carbohydrazide (B147627) is used. This can be reacted with various electrophiles to construct the 1,3,4-thiadiazole ring with the thiophene group already attached. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of a 5-(thiophen-2-yl)-1,3,4-thiadiazole-2-thiol derivative.
The intermediate, N-(5-amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, possesses a nucleophilic amino group on the thiadiazole ring. This functionality is crucial for further derivatization, allowing for the introduction of a wide array of substituents. This intermediate can be synthesized by first preparing 5-amino-1,3,4-thiadiazole-2-thiol (B144363), which is then acylated with thiophene-2-carbonyl chloride. The resulting amide can then undergo reactions at the amino group.
The nucleophilic character of the amino group enables reactions such as acylation, alkylation, and the formation of Schiff bases, leading to a diverse library of analogues with potentially varied biological activities.
Advanced Derivatization Strategies for this compound Analogues
To explore the structure-activity relationships and optimize the properties of the lead compound, advanced derivatization strategies are employed. These strategies focus on modifying both the thiophene and the 1,3,4-thiadiazole moieties.
Modifications on the thiophene ring are typically introduced by starting with a substituted thiophene-2-carboxylic acid. The substituents on the thiophene ring can be varied to include alkyl, aryl, halo, and other functional groups. These modifications can influence the electronic properties and steric hindrance of the molecule, which in turn can affect its biological activity.
For example, ketene (B1206846) N,S-acetals have been utilized as versatile intermediates in the synthesis of novel thiophenes. researchgate.net Their reaction with various bromoacetyl compounds can lead to the formation of highly substituted thiophene rings. researchgate.net
The 1,3,4-thiadiazole ring offers multiple sites for modification. The amino group at the 2-position is a common site for derivatization, allowing for the formation of amides, sulfonamides, and Schiff bases. researchgate.net For instance, reacting 5-(thiophen-2-yl)-1,3,4-thiadiazol-2-amine with different acid chlorides can yield a series of N-(5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl)amides.
Additionally, the 5-position of the 1,3,4-thiadiazole ring can be functionalized. Starting with 2-amino-5-mercapto-1,3,4-thiadiazole, the thiol group can be alkylated or arylated to introduce various substituents. orientjchem.org This mercapto derivative can also be a precursor for synthesizing fused heterocyclic systems, such as imidazo[2,1-b] nih.govnih.govrsc.orgthiadiazoles. nih.gov
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can also be achieved through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with hydrazine-carbodithioate derivatives. dovepress.comnih.gov
Table 2: Examples of Derivatization of the 1,3,4-Thiadiazole Moiety
| Starting Material | Reagent | Product Type | Reference |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-amine | Acid Chlorides | N-acyl derivatives | researchgate.net |
| 2-Amino-5-mercapto-1,3,4-thiadiazole | Alkyl/Aryl Halides | 5-S-substituted derivatives | orientjchem.org |
| N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride | Hydrazine-carbodithioates | 2,5-Disubstituted 1,3,4-thiadiazoles | dovepress.comnih.gov |
Functionalization of the Carboxamide Linkage
The carboxamide linkage (-CO-NH-) in this compound serves as a critical site for structural modification. Functionalization at this position, particularly on the amide nitrogen, can significantly influence the molecule's physicochemical properties, such as polarity, hydrogen-bonding capability, and conformational flexibility. Key strategies employed for this purpose include N-alkylation and N-acylation.
N-acylation is another common strategy, involving the reaction of the parent compound with acid chlorides or anhydrides. This results in the formation of an imide structure. For instance, the 2-amino group of a 1,3,4-thiadiazole core, which forms the amide in the target compound, can be readily acetylated using acetic anhydride (B1165640) or coupled with various acid chlorides in the presence of a base. mdpi.com Furthermore, the synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides demonstrates that the nitrogen atom can also be functionalized with more complex groups like arylsulfonyl moieties, highlighting the versatility of the carboxamide linkage for introducing diverse functionalities. jocpr.com
Introduction of Secondary Pharmacophores
The introduction of secondary pharmacophores onto the this compound scaffold is a key strategy for developing analogues with modified or enhanced activity profiles. These pharmacophores can be appended to either the thiophene or the thiadiazole ring and include a range of functional groups and heterocyclic systems.
Halogens: Halogen atoms (F, Cl, Br) are frequently incorporated into the structure to modulate electronic properties and lipophilicity. Synthetic routes often involve starting with halogenated precursors. For example, analogues have been prepared using 5-(4-fluorophenyl)thiophene-2-carboxylic acid, resulting in a fluoro-substituted phenyl group attached to the thiophene ring. nih.gov Similarly, derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide have been synthesized with chloro, bromo, and fluoro substituents on the phenyl ring, demonstrating the feasibility of introducing halogens at various positions. nih.gov
Sulfonamide Groups: The sulfonamide moiety is a well-established pharmacophore. It can be integrated into the target scaffold to create hybrid molecules. Research has shown the successful synthesis of compounds that combine 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) with acridine (B1665455) carboxamide structures. nih.gov Another approach involves incorporating a sulfamoylphenyl group, as seen in the synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-2-[(4-sulfamoylphenyl)amino]acetamide, which links the sulfonamide via an amino-acetamide bridge. researchgate.net
Other Heterocycles (e.g., Furan, Oxazole): The attachment of additional heterocyclic rings can lead to compounds with novel properties. Furan-containing analogues have been explicitly synthesized, leading to a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives. nih.gov The synthetic versatility of the core structure also allows for the incorporation of other heterocycles. Studies on related thiophene-2-carboxamide systems have demonstrated the successful attachment of 1,3,4-oxadiazole, pyrazole, and thiazole (B1198619) rings, indicating that these can also be introduced as secondary pharmacophores in the target compound. nih.gov
Analytical and Spectroscopic Characterization of Synthesized Compounds
The structural elucidation of this compound and its analogues relies on a combination of modern spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS).
FT-IR Spectroscopy: Infrared spectroscopy is crucial for identifying key functional groups. The characteristic absorption bands for the carboxamide linkage are of primary interest. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3400–3150 cm⁻¹. The carbonyl (C=O) stretching vibration is observed as a strong, sharp peak around 1700–1660 cm⁻¹. nih.govresearchgate.net Other significant peaks include those for C=N stretching within the thiadiazole ring (ca. 1630 cm⁻¹) and C-S stretching. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR: The proton spectrum of these compounds, typically recorded in DMSO-d₆, shows a characteristic downfield signal for the amide proton (N-H) between δ 10.3 and 11.3 ppm; this signal is exchangeable with D₂O. nih.govresearchgate.net Protons on the thiophene ring appear in the aromatic region (δ 7.0–8.0 ppm). Signals for protons on any additional substituted rings or alkyl chains appear in their respective expected regions.
¹³C NMR: The carbon spectrum confirms the presence of the carbonyl carbon of the amide group with a signal around δ 160-170 ppm. The carbons of the thiadiazole ring are also characteristic, with the C-2 and C-5 atoms appearing at approximately δ 168 ppm and δ 156 ppm, respectively, in related 2-amino-1,3,4-thiadiazole structures. mdpi.com Aromatic and aliphatic carbons from the thiophene ring and other substituents are observed in their typical chemical shift ranges.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a key diagnostic feature. nih.govresearchgate.net The fragmentation patterns can provide additional structural information, helping to confirm the connectivity of the different rings and substituents.
The following tables summarize the characteristic spectroscopic data for compounds related to the this compound scaffold.
Table 1: Characteristic FT-IR Data for Related Thiadiazole Carboxamide Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amide N-H | Stretch | 3400 - 3150 | nih.govresearchgate.net |
| Amide C=O | Stretch | 1700 - 1660 | nih.govresearchgate.net |
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity | Notes | Reference |
|---|---|---|---|---|
| Amide N-H | 10.3 - 11.3 | Singlet (broad) | D₂O exchangeable | nih.govresearchgate.net |
| Thiophene H | 7.0 - 8.0 | Multiplet | nih.gov |
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| Amide C=O | 160 - 170 | mdpi.com |
| Thiadiazole C2 | ~168 | mdpi.com |
| Thiadiazole C5 | ~156 | mdpi.com |
Molecular Design and Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Thiophene 2 Carboxamide Derivatives
Computational Chemistry and In Silico Approaches
Computational methods are instrumental in predicting the behavior of N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide derivatives at a molecular level. These techniques allow for the rational design of molecules with enhanced efficacy and target specificity.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between thiophene-thiadiazole derivatives and their biological targets.
Research has shown that derivatives of 5-(Thiophen-2-yl)-1,3,4-thiadiazole can be investigated as potential anticancer agents. nih.govnih.gov In one study, a highly potent compound from this series was docked into the binding site of dihydrofolate reductase (DHFR), a well-known anticancer drug target. nih.govnih.gov The results of the molecular docking supported the biological activity, indicating a strong interaction between the compound and the enzyme's active site. nih.govnih.gov Similarly, docking studies on N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives identified the vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential molecular target, with the most active compound showing the most favorable orientation within the receptor's binding pocket. nih.gov
In other studies, thiadiazole derivatives have been evaluated as antagonists for human adenosine (B11128) A3 receptors. nih.gov Molecular modeling and receptor docking experiments helped to explain the significant differences in binding affinities between regioisomers, suggesting specific binding mechanisms within the receptor's pockets. nih.gov The docking simulations revealed key hydrogen bonding and hydrophobic interactions between the ligands and amino acid residues of the receptor, such as Q167 and S181. nih.gov For instance, one 1,3,4-thiadiazole (B1197879) derivative, 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol, exhibited a high binding affinity with the ADP-sugar pyrophosphatase target, showing a docking score of -8.9 kcal/mol and forming four hydrogen bonds. uowasit.edu.iqresearchgate.net
The binding interactions of various thiophene-based compounds have also been explored against cancer-related proteins. Thiazole-thiophene scaffolds were docked with breast cancer proteins (PDB ID: 2W3L), a key regulator in the apoptosis process, to simulate their interaction. mdpi.com
| Compound Series | Target Protein | Key Findings | Binding Score / Energy |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate Reductase (DHFR) | Docking results supported the biological anticancer activity. nih.govnih.gov | -1.6 E (Kcal/mol) nih.govnih.gov |
| Thiazole (B1198619) and Thiadiazole derivatives | Human Adenosine A3 Receptor | Identified key H-bonding and hydrophobic interactions explaining binding affinity. nih.gov | N/A |
| 1,3,4-Thiadiazole derivative (L3) | ADP-sugar pyrophosphatase (NUDT5 Gene) | Showed high binding and coordination with its target. uowasit.edu.iqresearchgate.net | -8.9 kcal/mol uowasit.edu.iqresearchgate.net |
| Thiazole-Thiophene Scaffolds | Breast Cancer Protein (2W3L) | Simulated exchange with the protein to understand interactions. mdpi.com | N/A |
| N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives | VEGFR-2 | Identified as a potential molecular target with good inhibitory action. nih.gov | Inhibition at 7.4-11.5 nM nih.gov |
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to study the molecular and electronic properties of thiophene-2-carboxamide and 1,3,4-thiadiazole derivatives. nih.govdergipark.org.tr These theoretical calculations provide insights into the equilibrium geometry and stability of the compounds. semanticscholar.orgresearchgate.net The results from DFT calculations, often performed using specific basis sets like 6-31G(d), are frequently compared with experimental data from spectroscopic analyses (FT-IR, NMR, UV-Vis) to validate the computational models. dergipark.org.trresearchgate.net Such studies have successfully analyzed the relationship between the calculated electronic properties and the experimental spectral data. dergipark.org.tr
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability. nih.govmdpi.com
For thiophene-2-carboxamide derivatives, DFT studies have shown that the HOMO-LUMO energy gap can vary depending on the substituents. nih.gov For instance, amino-substituted derivatives have been found to have the highest energy gap, while methyl-substituted derivatives have the lowest. nih.gov In another study, thiophene-thiadiazole hybrid derivatives were found to have HOMO-LUMO energy gap values between 3.83 and 4.18 eV. nih.gov A smaller energy gap generally implies higher reactivity and lower stability. mdpi.com The analysis of FMOs helps in predicting the most reactive positions in the molecular systems. researchgate.net For the 1,3,4-thiadiazole ring, the HOMO is often concentrated on the sulfur atom, while the LUMO is distributed over the carbon and nitrogen atoms. researchgate.net
| Compound Series | Method | HOMO-LUMO Energy Gap (ΔE) | Implication |
| Amino Thiophene-2-carboxamide derivatives | DFT | Highest in the series nih.gov | Higher Stability nih.gov |
| Methyl Thiophene-2-carboxamide derivatives | DFT | Lowest in the series nih.gov | Lower Stability / Higher Reactivity nih.gov |
| Thiophene-thiadiazole hybrid derivatives | DFT | 3.83 - 4.18 eV nih.gov | Indicates relative stability and reactivity. |
| Thiophene (B33073) Sulfonamide derivatives | DFT | 3.44 - 4.65 eV mdpi.com | Reflects stability in solvent. mdpi.com |
Computational methods are also used to predict the stability of molecules and their binding affinities to biological targets. The stability of a compound can be correlated with its HOMO-LUMO energy gap, where a larger gap suggests greater stability. mdpi.com For example, in a series of thiophene sulfonamide derivatives, compounds with the highest energy gap were considered the most stable. mdpi.com
Binding affinities are often calculated during molecular docking simulations. These values, typically expressed as binding energy (e.g., in kcal/mol), indicate the strength of the interaction between a ligand and its receptor. A lower binding energy generally corresponds to a higher binding affinity. For instance, the docking of a 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative against dihydrofolate reductase yielded a total binding energy of -1.6 E (Kcal/mol), supporting its biological activity. nih.govnih.gov Similarly, a study on a different 1,3,4-thiadiazole derivative reported a docking score of -8.9 kcal/mol and a MM-GBSA value of -31.5 kcal/mol, indicating strong binding to its target. uowasit.edu.iqresearchgate.net These computational predictions are vital for prioritizing compounds for further experimental testing.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies focus on modifications of the core structure to enhance desired pharmacological effects.
Studies on thiophene-2-carboxamide derivatives have shown that the nature of the substituent on an attached aryl ring impacts antibacterial activity. nih.gov For example, derivatives with a methoxy (B1213986) group (an electron-donating group) exhibited better inhibition against certain bacteria compared to those with a methyl group or a chlorine atom (an electron-withdrawing group). nih.gov In another context, the anticancer efficacy of 2-amino-1,3,4-thiadiazole (B1665364) compounds was found to be influenced by the specific position and chemical nature of substituents on an aromatic ring attached at the 5th position of the thiadiazole core. mdpi.com
Similarly, for thiazole-thiophene scaffolds evaluated for antitumor activity, the introduction of an electron-donating methyl group into a phenyl ring enhanced activity, whereas an electron-withdrawing chlorine atom decreased it. mdpi.com The type of functional group at a specific position also matters; for instance, an acetyl group at position 5 of the 1,3-thiazole ring resulted in higher activity than an ester group. mdpi.com These findings highlight the importance of systematic modifications of the thiophene ring and associated structures to optimize the biological profile of this compound derivatives.
Influence of Substituent Position and Chemical Nature on the 1,3,4-Thiadiazole Ring
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the 1,3,4-thiadiazole ring. Research has demonstrated that modifications at the C5 position of the thiadiazole ring can lead to substantial changes in pharmacological effects, particularly in the realm of anticancer activity. nih.gov
A study on a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives revealed that the cytotoxic activity against various cancer cell lines was highly dependent on the substitution pattern on the phenyl ring attached to the acetamide (B32628) moiety, which is electronically and spatially related to the C5 position of the thiadiazole. For instance, derivatives with an ortho-chlorine substituent on the phenyl ring exhibited notable cytotoxic activity against SKNMC (neuroblastoma) cells. nih.gov Similarly, a meta-methoxy group was found to be favorable for activity against HT-29 (colon cancer) cells, while a meta-fluorine substituent showed the best results against PC3 (prostate cancer) cell lines. nih.gov
The following table summarizes the influence of substituent position on the phenyl ring of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives on their anticancer activity.
| Substituent | Position | Target Cell Line | Observed Activity |
| Chlorine | ortho | SKNMC | High cytotoxic potency nih.gov |
| Methoxy | meta | HT-29 | Enhanced activity nih.gov |
| Fluorine | meta | PC3 | Best anticancer activity nih.gov |
| Methoxy | ortho | SKNMC, PC3 | Favorable cytotoxicity nih.gov |
| Bromine | para | SKNMC | Better activity than against HT-29 and PC3 nih.gov |
These structure-activity relationship (SAR) studies provide a valuable framework for the rational design of more potent and selective this compound derivatives. By strategically modifying the substituents on the 1,3,4-thiadiazole ring, it is possible to fine-tune the biological activity of these compounds.
Role of the Carboxamide Linker in Modulating Biological Effects
The hydrogen bonding capacity of the N-H and C=O groups within the carboxamide linkage is a key feature. These groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of target enzymes or receptors. nih.gov This ability to form strong, directional interactions is often a critical determinant of a drug's potency and selectivity.
Furthermore, the carboxamide bond can influence the conformational flexibility of the molecule. While it has some rotational freedom, the partial double-bond character of the C-N bond can impose a degree of planarity, which may be favorable for fitting into a specific binding pocket. The incorporation of the thiazole/thiadiazole carboxamide moiety has been shown to be favorable for cytotoxicity in the development of c-Met kinase inhibitors. nih.gov
The creation of hybrid molecules containing both a 1,3,4-thiadiazole moiety and a carboxamide linker has been a strategic approach in medicinal chemistry to develop compounds with enhanced pharmacological profiles. researchgate.net The combination of these two pharmacophoric units can lead to synergistic effects, resulting in improved biological activity. Studies on various 1,3,4-thiadiazole-2-carboxamide (B11807702) derivatives have highlighted their potential as antibacterial and anti-inflammatory agents, further emphasizing the importance of the carboxamide linker in mediating these effects. nih.gov
Correlating Structural Features with Specific Biological Activities
The structural features of this compound derivatives can be directly correlated with their specific biological activities, such as anticancer, antioxidant, and antibacterial effects. By systematically altering different parts of the molecule, researchers have been able to establish clear structure-activity relationships (SAR).
In the context of anticancer activity, a study on 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives demonstrated that the nature of the substituent at the C5 position of the thiadiazole ring is a key determinant of cytotoxicity. For example, one of the most potent compounds in the series against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines featured a specific substitution pattern that enhanced its anticancer effects. nih.gov
For antioxidant and antibacterial activities, a study on thiophene-2-carboxamide derivatives revealed that the substituent at the 3-position of the thiophene ring plays a critical role. The research indicated that 3-amino thiophene-2-carboxamide derivatives are more potent antioxidants and antibacterials than their 3-hydroxy or 3-methyl counterparts. nih.gov This suggests that the presence of an amino group, with its electron-donating and hydrogen-bonding capabilities, is crucial for these specific biological activities.
The following table provides a summary of the correlation between structural features and biological activities in thiophene-2-carboxamide derivatives.
| Structural Feature | Biological Activity | Key Findings |
| 3-Amino group on thiophene ring | Antioxidant, Antibacterial | More potent than 3-hydroxy or 3-methyl derivatives nih.gov |
| 3-Hydroxy group on thiophene ring | Antioxidant, Antibacterial | Moderate activity nih.gov |
| 3-Methyl group on thiophene ring | Antioxidant, Antibacterial | Lowest activity nih.gov |
Pharmacophore Modeling and Lead Optimization
Identification of Key Pharmacophoric Patterns for Desired Activities
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound derivatives, identifying these key patterns is crucial for designing new compounds with enhanced potency and selectivity for a specific biological target.
A study focused on identifying inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, utilized a ligand-based pharmacophore model. mdpi.com This model was constructed based on the X-ray crystallographic structure of VEGFR-2 in complex with a known inhibitor. The essential pharmacophoric features identified included hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. mdpi.com
The 1,3,4-thiadiazole ring itself can act as a hydrogen bond acceptor and participate in hydrophobic interactions. The carboxamide linker provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The thiophene ring primarily contributes to hydrophobic interactions. The specific spatial arrangement of these features is critical for effective binding to the target.
By screening databases of chemical compounds against such a pharmacophore model, it is possible to identify novel scaffolds that possess the desired arrangement of functional groups and are therefore likely to exhibit the desired biological activity. This approach accelerates the discovery of new lead compounds and provides a framework for their further optimization.
Strategies for Scaffold Optimization and Derivatization
Once a lead compound with a promising biological activity profile is identified, the next step is to optimize its structure to improve properties such as potency, selectivity, and pharmacokinetic profile. For this compound derivatives, several strategies for scaffold optimization and derivatization can be employed.
One common approach is to introduce various substituents at different positions of the thiophene and 1,3,4-thiadiazole rings. As discussed in the SAR studies, the nature and position of these substituents can have a profound impact on biological activity. For example, introducing small, electron-withdrawing groups like halogens or larger, electron-donating groups like methoxy can modulate the electronic properties and steric bulk of the molecule, leading to improved interactions with the target.
Another strategy is isosteric replacement, where a functional group is replaced by another group with similar physical and chemical properties. For instance, the thiophene ring could be replaced with other five-membered heterocyclic rings like furan (B31954) or pyrrole (B145914) to explore how this change affects activity and selectivity.
Scaffold hopping is a more advanced strategy that involves replacing the core scaffold of the molecule with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical classes with improved drug-like properties.
The derivatization of the 1,3,4-thiadiazole ring is a particularly fruitful area for optimization. The synthesis of various 5-substituted-1,3,4-thiadiazole derivatives has been a common strategy to explore a wide range of chemical space and identify compounds with enhanced biological activities. researchgate.net These derivatization efforts, guided by SAR data and computational modeling, are essential for transforming a promising lead compound into a viable drug candidate.
Methodologies for Biological Evaluation and Mechanistic Elucidation
In Vitro Cell-Based Assays
Cell-based assays are fundamental in the preliminary evaluation of the cytotoxic and cytostatic effects of N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide derivatives on cancerous and normal cell lines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In the context of evaluating thiadiazole derivatives, the MTT assay is employed to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.
For instance, a novel spiro-acenaphthylene tethered- mdpi.comnih.govnih.gov-thiadiazole derivative demonstrated significant anticancer efficacy. mdpi.com Its cytotoxic activity was evaluated against several human cancer cell lines, including melanoma (LOX IMVI), colon (HT29), and renal (RXF393) cancer cells, as well as a normal human lung fibroblast cell line (WI 38). mdpi.com The results indicated potent activity against the RXF393 cell line, with an IC50 value of 7.01 ± 0.39 µM, which was more potent than the reference drug doxorubicin (B1662922) (IC50 = 13.54 ± 0.82 µM). mdpi.com The compound also showed comparable activity to doxorubicin against the LOX IMVI cell line. mdpi.com Importantly, this derivative exhibited lower toxicity towards the normal WI 38 cell line (IC50 = 46.20 ± 2.59 µM) compared to doxorubicin (IC50 = 18.13 ± 0.93 µM), suggesting a degree of selectivity for cancer cells. mdpi.com
Table 1: Cytotoxic Activity of a Spiro- mdpi.comnih.govnih.gov-thiadiazole Derivative Against Various Cell Lines
| Cell Line | Compound 1 IC50 (µM) | Doxorubicin IC50 (µM) |
| Cancer Cell Lines | ||
| RXF393 (Renal) | 7.01 ± 0.39 | 13.54 ± 0.82 |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | 6.08 ± 0.32 |
| HT29 (Colon) | 24.3 ± 1.29 | 13.50 ± 0.71 |
| Normal Cell Line | ||
| WI 38 (Lung Fibroblast) | 46.20 ± 2.59 | 18.13 ± 0.93 |
Data sourced from a study on a spiro-acenaphthylene tethered- mdpi.comnih.govnih.gov-thiadiazole derivative. mdpi.com
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of a population of cells. By staining the DNA with a fluorescent dye, the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. This analysis helps to determine if a compound induces cell cycle arrest at a specific checkpoint, which is a common mechanism of action for anticancer agents.
The effect of a spiro- mdpi.comnih.govnih.gov-thiadiazole derivative on the cell cycle progression of the RXF393 renal cancer cell line has been investigated. mdpi.com Following treatment with the compound at its IC50 concentration, flow cytometry analysis revealed an increase in the percentage of cells in the G0-G1 phase from 51.95% in untreated cells to 63.02%. mdpi.com This accumulation of cells in the G0-G1 phase suggests that the compound induces cell cycle arrest at this stage, thereby inhibiting cell proliferation. mdpi.com
Table 2: Effect of a Spiro- mdpi.comnih.govnih.gov-thiadiazole Derivative on Cell Cycle Distribution in RXF393 Cells
| Treatment | G0-G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 51.95 | 32.18 | 15.87 |
| Compound 1 (IC50) | 63.02 | 25.46 | 11.52 |
| Doxorubicin (IC50) | 45.21 | 20.33 | 34.46 |
Data represents the percentage of cells in each phase of the cell cycle after treatment. mdpi.com
Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its induction in cancer cells is a desirable characteristic of many chemotherapeutic agents. Assays to detect apoptosis are therefore vital in the evaluation of potential anticancer compounds. A common method involves the use of Annexin V-FITC and propidium (B1200493) iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.
The apoptotic effects of a spiro- mdpi.comnih.govnih.gov-thiadiazole derivative on the RXF393 renal cancer cell line were quantified using this method. mdpi.com Treatment with the compound led to a significant increase in both early and late apoptotic cell populations. mdpi.com Specifically, the percentage of early apoptotic cells was 11.69%, and late apoptotic cells was 19.78%, with a necrotic cell population of 3.66%. mdpi.com These results, comparable to those induced by doxorubicin, confirm that the compound's cytotoxic activity is mediated, at least in part, through the induction of apoptosis. mdpi.com
Table 3: Apoptosis Induction in RXF393 Cells by a Spiro- mdpi.comnih.govnih.gov-thiadiazole Derivative
| Treatment | Viable Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Untreated Control | 96.22 | 1.95 | 1.13 | 0.70 |
| Compound 1 (IC50) | 64.87 | 11.69 | 19.78 | 3.66 |
| Doxorubicin (IC50) | 60.56 | 9.91 | 23.37 | 6.16 |
Data represents the percentage of cells in each quadrant after Annexin V-FITC and PI staining. mdpi.com
Enzymatic Inhibition Assays
To elucidate the specific molecular targets of this compound and its analogs, enzymatic inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme that is often implicated in cancer progression.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov The thiophene (B33073) carboxamide scaffold is a component of known VEGFR-2 inhibitors. nih.gov
Derivatives of 1,3,4-thiadiazole (B1197879) have been investigated as potential VEGFR-2 inhibitors. For example, a series of benzothiazole (B30560) derivatives bearing a 1,3,4-thiadiazole moiety were synthesized and evaluated for their inhibitory activity against VEGFR-2. One of the most potent compounds, compound 4f , exhibited an IC50 value of 0.194 µM against VEGFR-2, which is comparable to the reference drug sorafenib. mdpi.com This highlights the potential of the 1,3,4-thiadiazole scaffold in the design of novel VEGFR-2 inhibitors.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and are associated with tumor progression and poor prognosis, making them attractive targets for anticancer drug development. mdpi.com
A spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative has been shown to be a selective inhibitor of tumor-associated CA isoforms. mdpi.com The inhibitory activity of this compound was assessed against four human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. The compound displayed moderate potency against the tumor-associated isoforms hCA IX (IC50 = 0.477 µM) and hCA XII (IC50 = 1.933 µM). mdpi.com Notably, it exhibited high selectivity for hCA IX over the cytosolic isoforms hCA I and hCA II. mdpi.com
Table 4: Inhibitory Activity of a Spiro- mdpi.comnih.govnih.gov-thiadiazole Derivative Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) |
| Compound 1 | 7.353 ± 0.36 | 12.560 ± 0.74 | 0.477 ± 0.03 | 1.933 ± 0.11 |
| Acetazolamide | 0.250 | 0.012 | 0.025 | 0.005 |
Data sourced from a study on a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative. mdpi.com
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration (MIC) assays)
To determine the antimicrobial efficacy of this compound and its analogues, antimicrobial susceptibility testing is performed. The most common method is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. ijpcbs.commdpi.com
The broth microdilution method is a standard procedure for determining MIC values. mdpi.com In this technique, serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. ijpcbs.com Each well is then inoculated with a standardized suspension of the target microorganism. mdpi.com The plates are incubated under controlled conditions, typically at 37°C for 16–18 hours. ijpcbs.com Following incubation, the plates are visually inspected for turbidity; the absence of growth indicates that the compound has inhibited microbial proliferation at that concentration. ijpcbs.com The MIC is the lowest concentration at which no visible growth is observed. mdpi.com
This method is applied to a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger). nih.govresearchgate.net Some studies also determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills the microorganism, by subculturing from the clear wells onto fresh agar (B569324) plates. mdpi.commdpi.com
Table 2: Example of MIC Values for Related 1,3,4-Thiadiazole Derivatives Against Various Microorganisms This table contains representative data from studies on related compounds to illustrate the application of MIC assays.
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | A. fumigatus (µg/mL) | G. candidum (µg/mL) |
|---|---|---|---|---|
| 4c | >50 | >50 | >50 | >50 |
| 9a | >50 | >50 | >50 | >50 |
| 9b | 1.95 | >50 | 0.9 | 0.08 |
Data sourced from a study on 1,3,4-thiadiazole derivatives. mdpi.com
DNA Interaction Studies (e.g., DNA/methyl green assay)
Investigating the interaction between small molecules and DNA is crucial for understanding their potential mechanisms of action, particularly for anticancer and antimicrobial agents. For compounds like this compound and related thiadiazole derivatives, various spectroscopic techniques are employed to study these interactions.
One common method involves UV-Visible absorption spectroscopy using calf thymus DNA (CT-DNA). rsc.orgresearchgate.net This technique monitors changes in the absorption spectrum of the compound upon the addition of increasing concentrations of CT-DNA. A shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift) or a change in absorbance intensity (hyperchromism or hypochromism) can indicate the mode of binding, such as intercalation, groove binding, or electrostatic interaction. ias.ac.in For example, a study on newly synthesized 1,3,4-thiadiazole molecules investigated their binding with CT-DNA in a physiological buffer (pH 7.4) to understand the interaction mechanism. rsc.org
Other methods include fluorescence spectroscopy, circular dichroism, and thermal denaturation studies, which can provide further insights into the binding affinity and conformational changes in the DNA structure upon interaction with the compound. researchgate.net Electrochemical methods, such as cyclic voltammetry, can also be used to probe the interaction of these compounds with DNA. dntb.gov.ua
Computational Simulation and Predictive Modeling
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For related thiophene carboxamides, MD simulations provide insights into the stability and dynamics of the ligand-protein complex, often following molecular docking studies. researchgate.netnih.gov
The primary goal of MD simulation in this context is to assess the stability of the compound within the binding site of a biological target, such as an enzyme or receptor. nih.gov A typical simulation runs for a significant period, for example, 100 nanoseconds (ns), to allow the system to reach equilibrium and to observe its dynamic behavior. researchgate.netresearchgate.net Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory over the simulation time suggests that the compound remains securely bound within the active site and that the complex is stable. nih.govnih.gov These simulations can reveal crucial binding interactions and confirm the binding mode predicted by docking studies, thereby validating the compound's potential as an inhibitor. nih.gov
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a candidate molecule. Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are in silico methods used to assess the drug-likeness of a compound based on its chemical structure. rjptonline.orgrsc.org This computational screening helps to identify candidates with favorable profiles before committing to expensive and time-consuming experimental work. universci.com
The methodology involves using various online software and computational programs (e.g., Pre-ADMET, admetSAR, SwissADME) to calculate a range of physicochemical and pharmacokinetic parameters. rjptonline.orguniversci.com These parameters include predictions for:
Absorption: Such as human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration. rsc.org
Distribution: Predicting how the compound might distribute throughout the body.
Metabolism: Identifying potential metabolic liabilities.
Excretion: Estimating the routes of elimination.
Toxicity: Predicting potential toxic effects, such as mutagenicity or carcinogenicity. rjptonline.org
Future Directions and Research Perspectives for N 1,3,4 Thiadiazol 2 Yl Thiophene 2 Carboxamide
Exploration of Novel Molecular Targets and Pathways
The N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide scaffold is a fertile ground for the discovery of agents that can modulate novel biological targets. The 1,3,4-thiadiazole (B1197879) nucleus is known to interact with a wide array of molecular targets, and future research should aim to identify new ones for this specific hybrid structure. nih.govnih.gov
Initial studies have shown that thiadiazole-based compounds can inhibit diverse targets such as kinases, enzymes, and receptors involved in various pathologies. nih.gov For instance, derivatives of this scaffold have demonstrated inhibitory activity against c-Met kinase, a key target in cancer therapy. nih.govtandfonline.comresearchgate.net Future work could expand this to other kinases implicated in cancer and inflammatory diseases. The Akt signaling pathway, crucial for cell survival and proliferation, represents another promising area of exploration, as some thiadiazole-based anticancer agents have been shown to suppress Akt activity. nih.gov
Furthermore, enzymes like histone deacetylases (HDAC), carbonic anhydrases, and VEGFR-2 are known targets for thiadiazole derivatives. nih.govrsc.orgresearchgate.net Research should be directed towards determining if this compound analogues can be developed as selective inhibitors for specific isoforms of these enzymes, potentially leading to therapies with fewer side effects. The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of pyrimidine (B1678525) suggests that these compounds could interfere with DNA replication processes, opening up pathways related to nucleic acid synthesis as potential targets. nih.govmdpi.com
Rational Design and Synthesis of Advanced Analogues with Improved Potency and Selectivity
The structural versatility of the this compound core allows for extensive chemical modification to enhance its therapeutic potential. Rational drug design strategies are crucial for developing advanced analogues with superior potency and target selectivity.
Structure-activity relationship (SAR) studies will be fundamental in guiding the synthetic efforts. By systematically modifying different parts of the molecule—the thiophene (B33073) ring, the carboxamide linker, and the 1,3,4-thiadiazole ring—researchers can identify the key structural features required for optimal biological activity. For example, substitutions on the thiophene or an associated phenyl ring can significantly influence anticancer activity. mdpi.commdpi.com The mesoionic nature of the thiadiazole ring, which allows it to cross cellular membranes, and the sulfur atom, which imparts liposolubility, are advantageous properties that can be fine-tuned through chemical synthesis. nih.govresearchgate.net
Pharmacophore merging, a strategy that combines two or more bioactive pharmacophores, has already been employed in creating the parent scaffold. nih.gov This approach can be extended by incorporating other known pharmacologically active moieties to develop novel hybrid compounds. The synthesis of new derivatives will involve multi-step reactions, and modern synthetic methods can be employed to improve yields and create a diverse library of compounds for screening. mdpi.comnih.govresearchgate.net
Table 1: Structure-Activity Relationship (SAR) Insights for Thiophene-Thiadiazole Analogues
| Molecular Modification | Position of Modification | Observed Effect on Activity | Potential Rationale | Reference |
|---|---|---|---|---|
| Substitution with electron-withdrawing groups (e.g., bromo) | Phenyl ring on thiadiazole | Increased cytotoxicity in cancer cell lines | Enhances binding affinity to target proteins like EGFR/HER-2 | mdpi.com |
| Replacement of thiophene ring with naphthyl group | R2 position on carboxamide | Decreased c-Met inhibitory activity | Suggests an electron-rich five-membered ring is not favorable for this specific target | nih.gov |
| Variation of alkyl/aryl substituents | Amine group of thiadiazole | Significantly impacts antibacterial activity | Alters lipophilicity and interaction with bacterial targets | researchgate.net |
This table is generated based on findings for related thiadiazole and thiophene carboxamide derivatives and suggests potential avenues for modifying this compound.
Investigation of Synergistic Effects with Existing Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases. Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment regimens.
A promising strategy is to combine these novel agents with conventional chemotherapeutics. The goal would be to achieve a synergistic effect where the combination is more effective than the sum of the individual drugs, potentially allowing for lower doses and reduced toxicity. The hybridization approach, which involves combining different pharmacophores, is itself a strategy to achieve a synergism of biological activities and overcome drug resistance. nih.gov
In the realm of infectious diseases, 1,3,4-thiadiazole derivatives have shown synergistic effects with established antifungal agents like amphotericin B. nih.gov This combination has been shown to disrupt the fungal cell wall more effectively. nih.gov Future studies should explore whether this compound analogues can act as chemosensitizers or potentiators for a range of antibiotics and antifungals, providing a new approach to combatting drug-resistant pathogens.
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
The synergy between computational and experimental methods has revolutionized modern drug discovery. jddhs.com Integrating these approaches is essential for accelerating the development of drugs based on the this compound scaffold.
Computational tools can be employed at the very beginning of the drug design process. rsc.org Molecular docking and molecular dynamics simulations can predict how different analogues bind to specific protein targets, helping to prioritize the most promising candidates for synthesis. rsc.orgtandfonline.comnih.govnih.gov This in silico screening saves time and resources compared to traditional high-throughput screening. jddhs.com For instance, docking studies have been used to explore the binding of thiadiazole derivatives to targets like VEGFR-2 and quinone oxidoreductase2, providing insights into their mechanism of action. rsc.orgtandfonline.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of the synthesized compounds with their biological activities. jddhs.com These models can then be used to predict the activity of yet-to-be-synthesized analogues. Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial for identifying candidates with favorable pharmacokinetic profiles early in the discovery pipeline, reducing the likelihood of late-stage failures. rsc.orgmdpi.com Experimental validation of the computational predictions through in vitro and in vivo assays remains a critical step to confirm the findings. jddhs.com
Development of Multitargeted Agents Based on the this compound Scaffold
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. Therefore, agents that can simultaneously modulate several targets offer a significant therapeutic advantage over single-target drugs. The 1,3,4-thiadiazole scaffold is recognized as a "potent multi targeted pharmacological scaffold," making it an excellent starting point for the development of such agents. nih.gov
The hybrid nature of this compound, combining two versatile heterocyclic systems, makes it particularly suitable for designing multitargeted ligands. Research has already led to the development of 1,3,4-thiadiazole derivatives that act as dual inhibitors of EGFR and HER-2, two important targets in breast cancer. mdpi.com
Future research should focus on designing analogues that can inhibit targets across different, yet complementary, pathways. For example, a single compound could be engineered to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. This could lead to a more potent antitumor effect and a lower likelihood of developing drug resistance. The development of such multitargeted agents requires a deep understanding of the structural biology of the targets and the application of sophisticated drug design strategies. nih.gov
Table 2: Potential Dual-Target Strategies for the Thiadiazole Scaffold
| Target Combination | Therapeutic Area | Rationale | Reference |
|---|---|---|---|
| EGFR / HER-2 | Cancer (Breast, Lung) | Inhibition of two key receptors in the ErbB signaling pathway. | mdpi.com |
| c-Met / VEGFR-2 | Cancer | Simultaneous inhibition of tumor growth, invasion, and angiogenesis. | researchgate.net |
| Tubulin / Kinases (e.g., Abl) | Cancer | Disruption of the cytoskeleton and inhibition of proliferation signaling pathways. | nih.gov |
Addressing Pharmacological Challenges in Heterocyclic Hybrid Structures
While the development of hybrid molecules like this compound offers many opportunities, it also presents unique pharmacological challenges that must be addressed. The fusion of multiple pharmacophores can lead to molecules with increased complexity and molecular weight, which can affect their drug-like properties. acs.org
A key challenge lies in optimizing the pharmacokinetic profile of these compounds. Properties such as solubility, membrane permeability, metabolic stability, and bioavailability must be carefully evaluated and fine-tuned. nih.gov The inherent properties of the thiophene and thiadiazole rings, such as their contribution to lipophilicity and ability to engage in hydrogen bonding, can be leveraged to improve these characteristics. nih.govnih.gov
Medicinal chemists face the challenge of designing agents with robust physicochemical properties to ensure optimal bioavailability and systemic distribution. acs.org The molecular hybridization strategy, while enhancing efficacy, must also aim to mitigate potential toxicity and circumvent multidrug resistance. acs.org Thorough preclinical evaluation, including in vivo efficacy and safety studies, will be essential to identify lead candidates that have a favorable therapeutic index and are suitable for further clinical development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclization of precursors (e.g., thiophene-2-carbonyl chloride and 1,3,4-thiadiazol-2-amine derivatives) under acidic or basic conditions. Key steps include Friedel-Crafts acylation for thiophene functionalization and oxalamide formation using oxalyl chloride. Yield optimization involves catalysts (e.g., Lewis acids), controlled reaction temperatures (60–80°C), and purification via recrystallization or column chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Use IR spectroscopy to confirm C=O (1650–1700 cm⁻¹) and C-S-C (650–750 cm⁻¹) bonds. ¹H/¹³C NMR identifies thiophene protons (δ 6.8–7.5 ppm) and thiadiazole carbons (δ 150–160 ppm). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 279 for C₈H₆N₃OS₂). X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 8.5–13.5°) .
Q. How is the compound screened for initial biological activity, and what assays are recommended for cytotoxicity or antimicrobial studies?
- Methodological Answer : Use MTT assays for cytotoxicity (IC₅₀ values against cancer cell lines like MCF-7 or HeLa) and Kirby-Bauer disk diffusion for antimicrobial activity (zones of inhibition against S. aureus or E. coli). Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How can structural modifications of the thiadiazole and thiophene rings enhance biological potency or selectivity?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the thiadiazole ring to improve DNA intercalation. Substituents on the thiophene ring (e.g., methyl, methoxy) modulate lipophilicity and target binding. Computational docking (e.g., AutoDock Vina) predicts interactions with enzymes like carbonic anhydrase or DNA topoisomerases .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Validate findings using orthogonal assays (e.g., apoptosis via Annexin V/PI staining alongside caspase-3 activation). Cross-reference with structural analogs (e.g., N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide) to isolate substituent-specific effects .
Q. How do crystallographic studies inform the compound’s supramolecular interactions and stability?
- Methodological Answer : X-ray diffraction reveals non-classical interactions (e.g., C–H⋯O/S) that stabilize crystal packing. For example, weak hydrogen bonds between thiophene C–H and nitro groups (2.8–3.2 Å) enhance thermal stability. Compare with homologs (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to assess ring flexibility .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer : Scaling up Friedel-Crafts reactions risks side products (e.g., over-acylation). Mitigate via slow reagent addition, inert atmospheres (N₂/Ar), and in-line purification (e.g., continuous-flow chromatography). Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
